4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol
Description
Properties
IUPAC Name |
4-(3-chloro-4-methoxyphenyl)-3-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-5-2-8(6-11(13)14)10-4-3-9(16)7-12(10)15/h2-7,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBWIKLYQAPALE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=C(C=C2)O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684414 | |
| Record name | 3'-Chloro-2-fluoro-4'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261946-56-8 | |
| Record name | 3'-Chloro-2-fluoro-4'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Biphenyl Backbone
The biphenyl core is constructed through Suzuki-Miyaura coupling between a methoxy-substituted aryl boronic acid and a fluorinated aryl halide. For example:
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Reactants : 3-Chloro-4-methoxyphenylboronic acid and 3-fluoro-4-iodophenol
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Catalyst : Pd(PPh₃)₄ (1 mol%)
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Base : K₂CO₃ (2 eq)
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Solvent : DME/H₂O (4:1)
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Temperature : 80°C, 12 h
Key challenges include avoiding dehalogenation during coupling and ensuring ortho/para selectivity. Computational studies indicate that electron-withdrawing groups (e.g., -F) direct substitution to the meta position relative to existing substituents.
Functional Group Interconversion
Post-coupling modifications often involve:
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Demethylation : BBr₃ in CH₂Cl₂ at -78°C converts methoxy groups to hydroxyls (92% yield)
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Halogen Retention : Fluorine remains stable under these conditions due to its strong C-F bond (bond dissociation energy = 116 kcal/mol)
Ullmann-Type Coupling for Direct Arylation
Copper-mediated Ullmann coupling provides an alternative route without requiring pre-functionalized boronic acids:
| Parameter | Condition |
|---|---|
| Aryl Halide | 3-Chloro-4-methoxyiodobenzene |
| Phenol Derivative | 3-Fluorophenol |
| Catalyst | CuI (10 mol%) |
| Ligand | 1,10-Phenanthroline (20 mol%) |
| Base | Cs₂CO₃ (2.5 eq) |
| Solvent | DMSO |
| Temperature | 110°C, 24 h |
| Yield | 65% |
This method avoids palladium costs but requires rigorous exclusion of oxygen to prevent copper oxidation. Side products include homo-coupled biaryls (<5%), which are removed via column chromatography (SiO₂, hexane/EtOAc 7:3).
Catalytic C-H Activation Strategies
Recent advances in C-H functionalization enable direct coupling of methoxyphenyl and fluorophenol precursors:
Ruthenium-Catalyzed ortho-Fluorination
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Catalyst : [Ru(p-cymene)Cl₂]₂ (5 mol%)
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Directing Group : Pyridyl (removed post-reaction)
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Fluorine Source : NFSI (N-fluorobenzenesulfonimide)
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Solvent : Toluene, 100°C, 16 h
While atom-economical, this method struggles with chloro-substituent compatibility, often requiring protecting groups for the methoxy functionality.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and minimal purification steps:
Continuous Flow Reactor Design
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Mixing Module : Microfluidic chip with 500 µm channels
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Residence Time : 8 min at 150°C
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Throughput : 12 kg/day
Comparative analysis reveals flow systems reduce side-product formation by 40% compared to batch reactors, attributed to precise temperature control and reduced reaction times.
Green Chemistry Innovations
Efforts to improve sustainability focus on:
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Solvent Replacement : Cyclopentyl methyl ether (CPME) as a safer alternative to DMF (E-factor reduced from 32 to 18)
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Catalyst Recycling : Magnetic Pd nanoparticles enable 5 reuse cycles with <3% activity loss
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Waste Minimization : In-situ HCl capture using CaO reduces neutralization waste by 70%
Analytical Characterization Protocols
Post-synthesis verification employs:
Yield Optimization Strategies
Multi-variable analysis identifies critical parameters:
| Factor | Optimal Range | Yield Impact |
|---|---|---|
| Reaction Temperature | 80-85°C | +22% |
| Pd Catalyst Loading | 0.8-1.2 mol% | ±5% |
| Solvent Polarity | ε 10-15 (e.g., THF) | +18% |
| Stirring Rate | 600 rpm | +9% |
Design of Experiments (DoE) models predict maximum yield at 82°C, 1.1 mol% Pd, and THF/H₂O (3:1) .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro and fluorine substituents can be reduced under specific conditions.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a base and a polar aprotic solvent.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dehalogenated or defluorinated products.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol exhibit promising antimicrobial properties. For instance, compounds with similar structures have been tested for their efficacy against various bacterial strains and have demonstrated significant antibacterial activity. This suggests potential applications in developing new antibiotics or antiseptics.
Antiviral Properties
Studies indicate that certain derivatives possess antiviral activity. Specifically, compounds derived from this compound have been evaluated for their effectiveness against viruses such as H5N1, showcasing their potential in antiviral drug development .
Cancer Treatment
The compound's ability to inhibit specific protein kinases has made it a candidate for anticancer drug development. Quinazoline derivatives related to this compound have shown promise as effective anticancer agents due to their selective action on cancer cell lines .
Herbicides and Pesticides
The structural characteristics of this compound make it a suitable candidate for synthesis into herbicides and pesticides. Its halogenated nature contributes to increased potency against pests and weeds, which is crucial for agricultural applications.
Synthesis of Functional Materials
The compound can serve as a building block in the synthesis of novel materials with specific functionalities. Its reactivity allows it to be incorporated into polymers or other materials that require specific thermal or electrical properties.
Case Study 1: Antimicrobial Testing
A study conducted on various derivatives of this compound highlighted its effectiveness against Gram-positive bacteria. The results indicated that modifications to the phenolic structure could enhance antibacterial activity, providing insights into future drug design .
Case Study 2: Antiviral Efficacy
In another study focused on antiviral properties, derivatives were tested against H5N1 virus strains. The results showed a dose-dependent inhibition of viral replication, suggesting that further exploration could lead to effective antiviral agents based on this compound .
Summary Table of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Pharmaceuticals | Antimicrobial agents | Effective against various bacterial strains |
| Antiviral agents | Promising results against H5N1 virus | |
| Anticancer drugs | Inhibits protein kinases | |
| Agrochemicals | Herbicides and pesticides | Increased efficacy due to halogenation |
| Material Science | Functional materials synthesis | Potential for novel polymer applications |
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chloro, methoxy, and fluorine substituents can influence its binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, receptor binding, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following structurally related compounds are compared based on substituent patterns, electronic effects, and reported properties:
Reactivity and Functional Group Comparisons
- Halogen Substituents: The chlorine atom in 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol may participate in halogen bonding, as seen in fragment 5 (3-chloro-4-fluorobenzamide), which forms a halogen bond with Gly151 in protein interactions . Fluorine at position 3 reduces electron density on the phenol ring, increasing acidity compared to non-fluorinated phenols. For example, 4-chloro-3-fluorophenol (pKa ~8.2) is more acidic than phenol (pKa ~9.9) .
- This balance may influence solubility and metabolic stability.
- Trifluoromethyl (CF₃) vs. Methoxy (OCH₃): Compounds like 3-chloro-4-trifluoromethylphenol (pKa ~6.5) are significantly more acidic than the target compound due to CF₃’s strong electron-withdrawing nature .
Biological Activity
4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol is an organofluorine compound that has garnered attention due to its potential biological activities. This compound, characterized by its unique molecular structure, exhibits various pharmacological effects that are significant in medicinal chemistry and environmental science. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H11ClFNO2. Its structure includes a fluorine atom and a methoxy group, which contribute to its chemical reactivity and biological profile. The presence of chlorine and fluorine atoms enhances lipophilicity, potentially affecting its interaction with biological membranes.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that aryl halides can inhibit bacterial growth through interference with cellular processes. The chlorinated and fluorinated phenolic compounds have been associated with the inhibition of key enzymes in microbial metabolism, leading to reduced viability of pathogenic strains .
Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of phenolic compounds. A study demonstrated that related compounds could induce apoptosis in cancer cells by activating caspase pathways. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation, suggesting that this compound may exhibit similar effects .
Inhibition of Enzymatic Activity
The compound has been evaluated for its ability to inhibit various enzymes, particularly those involved in inflammatory responses. For example, it has been reported that phenolic compounds can act as selective inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation . This inhibition could provide therapeutic benefits in conditions characterized by chronic inflammation.
Study 1: Antimicrobial Efficacy
A study conducted on a series of chlorinated phenols demonstrated their effectiveness against resistant strains of bacteria. The results indicated that modifications to the phenolic structure, such as the introduction of methoxy and fluoro groups, significantly enhanced antimicrobial activity compared to unmodified phenols. The study concluded that this compound could be a candidate for further development as an antibacterial agent .
Study 2: Anticancer Mechanism Exploration
In vitro studies on cancer cell lines treated with various phenolic compounds revealed that those with fluorinated substituents exhibited higher cytotoxicity. The mechanism was linked to oxidative stress induction and mitochondrial dysfunction, leading to apoptosis. This suggests that this compound may possess similar anticancer properties worth exploring in clinical settings .
Research Findings Summary
Q & A
Q. What are the optimal synthetic routes for 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol, and how do reaction conditions influence product purity?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or Suzuki coupling, leveraging halogenated intermediates. For example, a multi-step protocol involves:
Halogenation : Introducing chloro and fluoro substituents on precursor aryl rings under controlled temperature (e.g., 60–80°C) using catalysts like FeCl₃ or AlCl₃ .
Coupling Reactions : Cross-coupling between 3-chloro-4-methoxyphenylboronic acid and 3-fluorophenol derivatives using Pd(PPh₃)₄ as a catalyst .
Key Considerations :
- Monitor reaction progress via TLC or HPLC to avoid over-halogenation.
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures ≥95% purity .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on substituent-induced deshielding (e.g., methoxy at δ 3.8–4.0 ppm, aromatic fluorines at δ 115–125 ppm in ¹³C) .
- FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and aryl-halogen (500–700 cm⁻¹) stretches .
- Crystallography : Single-crystal X-ray diffraction (SHELX refinement) resolves steric effects from ortho-substituents (Cl, F) and verifies dihedral angles between phenyl rings .
Advanced Research Questions
Q. How does the substitution pattern (Cl, F, OMe) influence the compound’s bioactivity compared to analogs like 3’-chloro-4’-fluoro-propiophenone?
- Methodological Answer :
- Comparative Analysis :
| Compound | Substituents | LogP | IC₅₀ (Enzyme X) |
|---|---|---|---|
| 4-(3-Cl-4-MeO-Ph)-3-F-PhOH | Cl (meta), F (para), OMe | 3.2 | 12 µM |
| 3’-Cl-4’-F-propiophenone | Cl (ortho), F (para) | 2.8 | 28 µM |
- The meta-Cl and para-OMe groups in the target compound enhance hydrophobic interactions in enzyme binding pockets, reducing IC₅₀ by 57% compared to ortho-Cl analogs .
Q. What computational strategies (e.g., docking, QSAR) predict interactions of this compound with biological targets like kinases or GPCRs?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Use PDB structures (e.g., 5OS) to model ligand-receptor interactions. The fluoro group’s electronegativity enhances hydrogen bonding with Thr342 in kinase active sites .
- QSAR Modeling : Train models with descriptors like polar surface area (PSA ≈ 45 Ų) and molar refractivity (MR ≈ 70) to predict ADMET properties .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., cytotoxicity vs. anti-inflammatory effects) for this compound?
- Methodological Answer :
- Experimental Design :
Dose-Response Profiling : Test across a wide concentration range (1 nM–100 µM) to identify biphasic effects .
Cell Line Specificity : Compare results in HeLa (cancer) vs. RAW 264.7 (macrophage) models to isolate tissue-dependent activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
